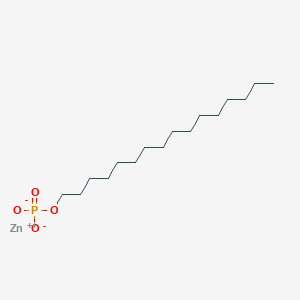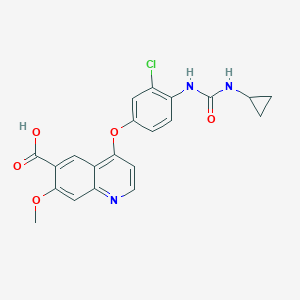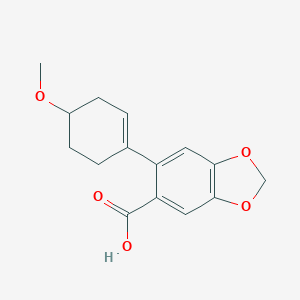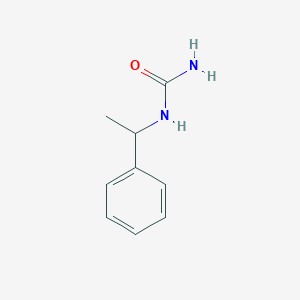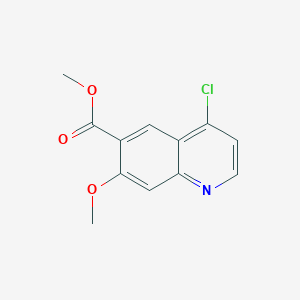
3,9-二甲基黄嘌呤
描述
3,9-Dimethylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. A number of stimulants are derived from xanthine, including caffeine and theobromine. 3,9-Dimethylxanthine itself is a methylated form of xanthine, which implies that it has two methyl groups attached to the nitrogen atoms at positions 3 and 9 of the xanthine molecule.
Synthesis Analysis
The synthesis of 3,9-dimethylxanthine and its derivatives has been explored through various chemical reactions. One approach involves the nucleophilic reactions of 1-methyl-6-chlorouracil with different aliphatic amines, followed by a series of reactions including nitrosation, reduction, formylation, and dehydrocyclization to yield 3,9-dialkylxanthines . Another method includes the reactivity of 8-bromo-3,9-dimethylxanthine with nucleophilic reagents such as aliphatic mercaptans and alcohols, and under more severe conditions, with aliphatic amines, which can lead to rearrangements in the methylxanthine structure .
Molecular Structure Analysis
The molecular structure of xanthine derivatives has been studied using various spectroscopic and computational methods. For instance, the molecular structure, vibrational spectra, and electronic properties of a related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, were investigated using FT-IR, FT-Raman, and quantum chemical calculations, revealing insights into the conformational stability and intramolecular interactions such as hydrogen bonding .
Chemical Reactions Analysis
3,9-Dimethylxanthine undergoes various chemical reactions, including nucleophilic substitutions and rearrangements. For example, the reactivity of 8-bromo-3,9-dimethylxanthine with nucleophiles can lead to the formation of different products depending on the conditions, such as the rearrangement to 3,7-dimethylxanthines . Additionally, reactions with acetylenic compounds have been shown to produce heteropropellanes and other complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,9-dimethylxanthine can be influenced by the presence of methyl groups. Electrochemical studies have shown that the oxidation of 3,9-dimethylxanthine at a pyrolytic graphite electrode is pH-dependent and involves a charge transfer followed by a chemical reaction, suggesting that the methyl groups significantly alter the oxidation mechanism . This is further supported by studies on the electrochemical oxidation of 9-methylxanthine, which also indicate the impact of methyl substitution on the electrochemical behavior of xanthine derivatives .
科学研究应用
电化学性质和反应
- 已经在静态热解石墨电极上探索了3,9-二甲基黄嘌呤的电化学氧化。这项研究表明,3和9位的甲基基团显著改变了化合物的氧化机制,导致产生各种产物。该研究提出了该氧化过程的暂定电子转移机制 (Goyal, Srivastava, & Bansal, 1994)。
合成和反应性
- 通过各种化学反应,包括亲核反应和脱氢环化过程,已经实现了3,9-二烷基和8-芳基-3,9-二甲基黄嘌呤的合成。这项研究对开发具有改变性质和潜在应用的新化合物具有重要意义 (Youssif, El-kafrawy, Bayoumy, & El-Bahaie, 2002)。
- 另一项研究调查了8-溴-3,9-二甲基黄嘌呤与各种亲核试剂的反应性,揭示了该化合物的化学行为和潜在合成应用的见解 (Youssef & Pfleiderer, 1998)。
分析和检测方法
- 提出了一种使用氧化锌纳米颗粒修饰电极检测和测定1,3-二甲基黄嘌呤的方法。这种方法利用循环伏安法和方波伏安法技术,为敏感和特异的分析应用提供了潜在途径 (Bandi et al., 2019)。
- 研究了溶液中1,3-二甲基黄嘌呤的发光性质,发现该化合物吸收的能量可以转移到三价铕,导致增强的发光。这一发现对化学和生物化学领域的分析应用可能很有用 (Perry & Winefordner, 1990)。
在生物研究中的应用
- 已经研究了该化合物对癫痫发作的影响,发现一种变体,8-环戊基-1,3-二甲基黄嘌呤,影响了大鼠模型中的癫痫发作持续时间和特征。这项研究有助于理解相关化合物对神经系统的影响 (Dragunow & Robertson, 1987)。
未来方向
Methylxanthines, including 3,9-Dimethylxanthine, have potential therapeutic applications. For example, they have been suggested as potential therapeutic agents for glioblastoma . Additionally, the modulation of the dipole potential of model lipid membranes with phytochemicals, including xanthine derivatives, is a topic of ongoing research .
属性
IUPAC Name |
3,9-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOWZFHIJSYJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166410 | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dimethylxanthine | |
CAS RN |
15837-08-8 | |
| Record name | 3,9-Dimethylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





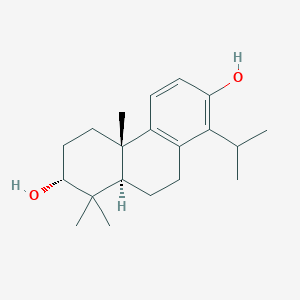
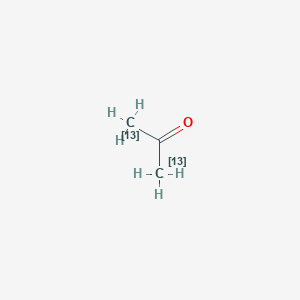
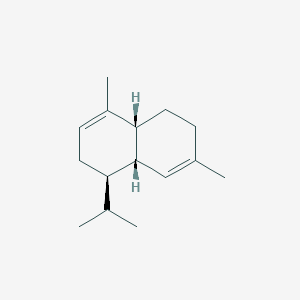
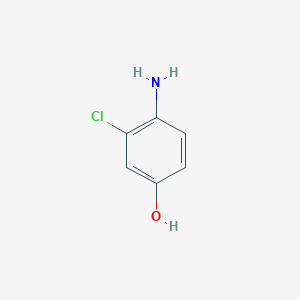
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)
